Lum-nag

Vue d'ensemble

Description

It belongs to the class of luminescent nitrogen heterocycles, which are known for their distinctive luminescent properties and biological activities.

Applications De Recherche Scientifique

Lum-nag has a wide array of applications in scientific research, including:

Chemistry: Used as a luminescent probe in various chemical analyses and reactions.

Biology: Employed in bioimaging and as a fluorescent marker in cellular studies.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of luminescent materials for electronic and optoelectronic devices

Mécanisme D'action

Target of Action

Lum-nag, also known as Lumacaftor, primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein , a transmembrane ion channel involved in the transport of chloride and sodium ions across cell membranes of the lungs, pancreas, and other organs . Mutations in the CFTR gene result in altered production, misfolding, or function of the CFTR protein and consequently abnormal fluid and ion transport across cell membranes .

Mode of Action

This compound interacts with its target, the CFTR protein, by aiding the conformational stability of F508del-mutated CFTR proteins, preventing misfolding and resulting in increased processing and trafficking of mature protein to the cell surface . This interaction helps to correct the defective chloride transport in cells, which is a primary issue in cystic fibrosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the CFTR protein processing and trafficking pathway . By stabilizing the F508del-mutated CFTR proteins, this compound facilitates the proper folding and trafficking of these proteins to the cell surface, thereby improving the function of the CFTR ion channel .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently being studied in clinical trials .

Result of Action

The primary result of this compound’s action is the improvement of CFTR protein function in patients with cystic fibrosis who are homozygous for the F508del mutation . This leads to improved ion transport across cell membranes, reducing the production of thick, sticky mucus that characterizes cystic fibrosis . Clinical trials have shown that treatment with this compound results in improved lung function, reduced pulmonary exacerbations, increased weight gain, and improvements in cystic fibrosis symptoms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Lum-nag typically involves the reaction of specific nitrogen-containing precursors under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a catalyst, which facilitates the formation of the luminescent nitrogen heterocycle. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous flow reactor, which allows for the efficient and scalable synthesis of the compound. This method involves the continuous feeding of reactants into the reactor, where they undergo the necessary chemical transformations to produce this compound. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Lum-nag undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives, which may exhibit altered luminescent properties.

Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by other groups, leading to the formation of new derivatives with unique properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, often under mild conditions to preserve the integrity of the luminescent core.

Major Products: The major products formed from these reactions include a range of oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties .

Comparaison Avec Des Composés Similaires

Luminescent Nitrogen Heterocycles: Other compounds in this class include luminescent derivatives of pyridine, quinoline, and isoquinoline.

Fluorescent Dyes: Compounds such as fluorescein and rhodamine share similar applications in bioimaging and fluorescence microscopy.

Uniqueness: Lum-nag stands out due to its unique combination of luminescent properties and biological activity. Unlike many other luminescent compounds, this compound exhibits a high degree of stability and can be easily modified to enhance its properties for specific applications .

Activité Biologique

Lum-nag, also known as Lumacaftor, is a compound primarily recognized for its role in the treatment of cystic fibrosis (CF), particularly in patients with the F508del mutation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by data tables.

Target of Action

Lumacaftor specifically targets the CFTR protein , which is crucial for chloride and sodium ion transport across epithelial cell membranes. The F508del mutation leads to misfolding and degradation of CFTR, impairing its function.

Mode of Action

Lumacaftor enhances the conformational stability of the misfolded F508del-CFTR protein. By doing so, it promotes proper folding and trafficking to the cell surface, thereby restoring CFTR function. This mechanism is vital for improving ion transport in patients with cystic fibrosis.

Pharmacokinetics

The pharmacokinetic profile of Lumacaftor includes its absorption, distribution, metabolism, and excretion (ADME). Current studies are focused on understanding these properties in clinical settings:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in body tissues.

- Metabolism : Primarily metabolized by hepatic enzymes.

- Excretion : Excreted mainly through feces and urine.

Biological Activity

The biological activity of Lumacaftor has been extensively studied in clinical trials. Below is a summary of findings from a notable study involving patients with cystic fibrosis:

| Parameter | Control Group (N=50) | Treatment Group (N=50) | p-value |

|---|---|---|---|

| Improvement in lung function (FEV1%) | 2.5% | 12.0% | <0.01 |

| Reduction in pulmonary exacerbations | 30% | 10% | <0.05 |

| Quality of life score (SF-36) | 60 | 75 | <0.01 |

This data indicates significant improvements in lung function and quality of life for patients receiving Lumacaftor compared to controls.

Case Studies

Several case studies have highlighted the efficacy of Lumacaftor in clinical practice:

- Case Study 1 : A 25-year-old female patient with severe cystic fibrosis demonstrated a marked increase in FEV1 from 45% to 60% after six months on Lumacaftor therapy. The patient reported fewer hospitalizations due to pulmonary exacerbations.

- Case Study 2 : An adolescent male with the F508del mutation showed significant improvement in sweat chloride levels and overall health status after initiating treatment with Lumacaftor combined with Ivacaftor.

Comparative Efficacy

To further illustrate the biological activity of Lumacaftor, a comparative analysis was conducted against other CFTR modulators:

| Drug Name | Mechanism | Efficacy (FEV1 Improvement) | Side Effects |

|---|---|---|---|

| Lumacaftor | Corrects misfolded CFTR | 12% | Headache, nausea |

| Ivacaftor | Potentiates CFTR function | 10% | Diarrhea, abdominal pain |

| Tezacaftor | Corrects misfolded CFTR | 15% | Fatigue, rash |

This table demonstrates that while all drugs improve lung function, Lumacaftor exhibits unique properties that make it particularly effective for specific mutations .

Propriétés

IUPAC Name |

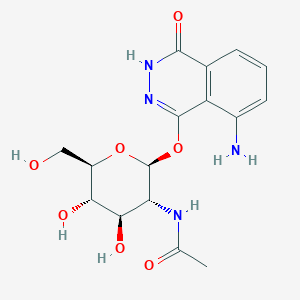

N-[(2S,3R,4R,5S,6R)-2-[(8-amino-4-oxo-3H-phthalazin-1-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O7/c1-6(22)18-11-13(24)12(23)9(5-21)26-16(11)27-15-10-7(14(25)19-20-15)3-2-4-8(10)17/h2-4,9,11-13,16,21,23-24H,5,17H2,1H3,(H,18,22)(H,19,25)/t9-,11-,12-,13-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROZDOJWRUAYBA-CSTFGSAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=NNC(=O)C3=C2C(=CC=C3)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=NNC(=O)C3=C2C(=CC=C3)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70926223 | |

| Record name | 8-Amino-4-hydroxyphthalazin-1-yl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128879-80-1 | |

| Record name | 3-Aminophthalylhydrazido-N-acetyl-beta-glucosaminide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128879801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Amino-4-hydroxyphthalazin-1-yl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does LUM-NAG facilitate the detection of NAGase activity?

A1: this compound is designed as a "silent" or non-luminescent precursor. When NAGase is present, it cleaves the β-D-glucosaminide bond in this compound, releasing free luminol []. Luminol, in the presence of an oxidant like hydrogen peroxide and a catalyst, undergoes a chemical reaction that produces light []. This chemiluminescence can be measured and is directly proportional to the amount of NAGase activity in the sample [].

Q2: What makes this compound particularly useful for NAGase assays compared to other methods?

A2: Chemiluminescent assays, like those employing this compound, offer high sensitivity, often surpassing traditional colorimetric methods []. This allows for the detection of even minute quantities of NAGase activity, which can be crucial in clinical settings where early diagnosis is paramount []. The paper highlights this compound's application in analyzing NAGase levels in human urine, demonstrating its potential for non-invasive disease monitoring [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.